Cas no 15542-16-2 (Phenol,4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-, (R*,R*)-(+)- (9CI))
15542-16-2 structure
Product Name:Phenol,4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-, (R*,R*)-(+)- (9CI)
Numero CAS:15542-16-2
MF:C16H18O2
MW:242.312924861908
CID:143748
PubChem ID:197049
Update Time:2025-04-19
Phenol,4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-, (R*,R*)-(+)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-, (R*,R*)-(+)- (9CI)
- UNII-9S69QHQ4DU
- 5776-76-1
- racemic-4,4'-(1,2-Dimethylethylene)diphenol
- DTXSID80935205
- PHENOL, 4,4'-(1,2-DIMETHYLETHYLENE)DI-, (+/-)-
- PHENOL, 4,4'-(1,2-DIMETHYL-1,2-ETHANEDIYL)BIS-, (R*,R*)-
- Butestrol
- D-Dma
- L-alpha,alpha'-Dimethyl-4,4'-dihydroxybibenzyl
- Phenol, 4,4'-(1,2-dimethylethylene)di-, (+)-
- (+/-)-.ALPHA.,.ALPHA.'-DIMETHYL-4,4'-DIHYDROXYBIBENZYL
- racemic-Butestrol
- DL-Dma
- PHENOL, 4,4'-(1,2-DIMETHYL-1,2-ETHANEDIYL)BIS-, (R*,R*)-(+/-)-
- racemic-Butoestrol
- L-Dma
- (-)-4,4'-(1,2-Dimethylethylene)diphenol
- Phenol, 4,4'-(1,2-dimethylethylene)di-, (+-)-
- RACEMIC BUTESTROL
- (+)-4,4'-(1,2-Dimethylethylene)diphenol
- 4,4'-(Butane-2,3-diyl)diphenol
- DL-Butestrol
- Phenol, 4,4'-(1,2-dimethylethylene)di-, racemic-
- RAC-BUTESTROL
- Phenol, 4,4'-(1,2-dimethylethylene)di-, (-)-
- (+-)-4,4'-(1,2-Dimethylethylene)diphenol
- DTXSID101337413
- DL-alpha,alpha'-Dimethyl-4,4'-dihydroxybibenzyl
- 17808-24-1
- 15542-16-2
- 9S69QHQ4DU
- D-alpha,alpha'-Dimethyl-4,4'-dihydroxybibenzyl
-
- Inchi: 1S/C16H18O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-12,17-18H,1-2H3/t11-,12-/m1/s1
- Chiave InChI: GDUYFVYTXYOMSJ-VXGBXAGGSA-N
- Sorrisi: OC1C=CC(=CC=1)[C@H](C)[C@@H](C)C1C=CC(=CC=1)O
Proprietà calcolate
- Massa esatta: 242.131
- Massa monoisotopica: 242.131
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 3
- Complessità: 212
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 40.5Ų
Proprietà sperimentali
- Densità: 1.13
- Punto di ebollizione: 372.2°Cat760mmHg
- Punto di infiammabilità: 172.7°C
- Indice di rifrazione: 1.6
Phenol,4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-, (R*,R*)-(+)- (9CI) Letteratura correlata
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
15542-16-2 (Phenol,4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-, (R*,R*)-(+)- (9CI)) Prodotti correlati
- 1131-60-8(4-Cyclohexylphenol)
- 75520-41-1(Acetyl Coenzyme A Trilithium Salt)
- 80-46-6(4-Tert-Amylphenol)
- 81936-33-6(4-(trans-4-Propylcyclohexyl)phenol)
- 77-40-7(Bisphenol B)
- 99-71-8(4-(butan-2-yl)phenol)
- 140-66-9(4-Tert-Octylphenol)
- 84-16-2(Hexestrol)
- 29799-07-3(4-(1-Adamantyl)phenol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso